molecular formula C21H21ClN4O2S B130756 Ziprasidone Sulfoxide CAS No. 188797-80-0

Ziprasidone Sulfoxide

Katalognummer B130756
CAS-Nummer: 188797-80-0
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ziprasidone is an antipsychotic medication with a unique receptor binding profile, primarily used in the treatment of schizophrenia and schizoaffective disorder. It exhibits high affinity for human serotonin (5-HT) receptors and dopamine D(2) receptors, acting as a 5-HT(1A) receptor agonist and an antagonist at various 5-HT receptors. It also inhibits the neuronal uptake of serotonin and norepinephrine, which may contribute to its effectiveness in treating a range of symptoms associated with schizophrenia, including positive, negative, and affective symptoms, with a low propensity for extrapyramidal side effects and weight gain .

Synthesis Analysis

The synthesis of ziprasidone involves complexation with beta-cyclodextrin sulf

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Modeling

Ziprasidone is a second-generation antipsychotic drug primarily used for treating schizophrenia. It exhibits combined dopamine, serotonin, and histaminergic receptor antagonist activity. Metabolically, ziprasidone is cleared through aldehyde oxidase-mediated reduction and cytochrome P450 (CYP)–mediated oxidation, with CYP3A4 responsible for forming ziprasidone sulfoxide and ziprasidone sulfone. However, these metabolites likely do not contribute to ziprasidone's antipsychotic effect (Wessels et al., 2011).

Metabolism and Excretion

Studies on the pharmacokinetics, metabolism, and excretion of ziprasidone in humans show that it is rapidly absorbed, with major urinary metabolites being oxindole-acetic acid and its glucuronide conjugate, benzisothiazole-3-yl-piperazine (BITP), BITP-sulfoxide, and BITP-sulfone. The affinity of the sulfoxide and sulfone metabolites for 5-HT2 and D2 receptors is low, indicating their limited contribution to ziprasidone's antipsychotic effects (Prakash et al., 1997).

Neuroprotective Effects

A study on the nematode Caenorhabditis elegans revealed that ziprasidone decreased lipid accumulation in intestinal cells, without affecting behaviors related to energetic balance. This suggests a potential role of ziprasidone in altering reproductive behavior, morphology, and lipid reserves, highlighting the importance of transcription factors DAF-16 and CREB in ziprasidone-induced fat store reduction (Gubert et al., 2013).

Electroanalytical Characteristics

Research on ziprasidone's electroanalytical characteristics shows its potential for being measured in pharmaceutical and serum samples using solid electrodes. This has implications for its detection and quantification in clinical and research settings (Kul et al., 2010).

Safety And Hazards

Ziprasidone may cause allergic skin reaction . It may cause damage to the liver through prolonged or repeated exposure . It belongs to a class of drugs which have been shown to cause electrocardiogram irregularities and arrhythmia .

Zukünftige Richtungen

Recent studies suggest that a low dose of ziprasidone in combination with sertraline is an effective therapy for the clinical symptoms as compared to a usual dose of ziprasidone in the treatment-resistant patients with acute exacerbation SZ . Another study suggests that ziprasidone sequential therapy may provide a new approach to acute agitation in schizophrenic patients .

Eigenschaften

IUPAC Name

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580482
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziprasidone Sulfoxide

CAS RN

188797-80-0
Record name Ziprasidone sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIPRASIDONE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ziprasidone made as described in Example 1 (0.70 g, 1.7 mmol) in acetonitrile is added 30% H2O2 (1.7 mmol). After stirring for 24 hours at room temperature, the reaction mixture is cooled, filtered, and evaporated. The residue is chromatographed on silica gel, eluting the by-products with ethyl acetate (1 L) and the product with 4% methanol in ethyl acetate (1.5 L). The product fractions are evaporated, taken up in methylene chloride, and precipitated by addition of ether saturated with HCl; the solid is filtered and washed with ether, dried, and washed with acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone Sulfoxide
Reactant of Route 2
Ziprasidone Sulfoxide
Reactant of Route 3
Reactant of Route 3
Ziprasidone Sulfoxide
Reactant of Route 4
Ziprasidone Sulfoxide
Reactant of Route 5
Ziprasidone Sulfoxide
Reactant of Route 6
Reactant of Route 6
Ziprasidone Sulfoxide

Citations

For This Compound
52
Citations
C Prakash, A Kamel, J Gummerus, K Wilner - Drug metabolism and …, 1997 - ASPET
… and its lactam, ziprasidone-sulfoxide, and sulfone similar to … -ziprasidone sulfoxide, and 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one, respectively. Ziprasidone sulfoxide …
Number of citations: 137 dmd.aspetjournals.org
C Beedham, JJ Miceli, RS Obach - Journal of clinical …, 2003 - journals.lww.com
… ring to yield ziprasidone sulfoxide and oxidative cleavage to yield … Ziprasidone sulfoxide, a major circulating metabolite, also … : BITP-sulfoxide, BITP-sulfone, ziprasidone sulfoxide, and S-…
Number of citations: 150 journals.lww.com
P Giri, L Gupta, S Naidu, V Joshi, N Patel… - Drug metabolism …, 2018 - ingentaconnect.com
Background: The use of polypharmacy in the present day clinical therapy has made the identification of clinical drug-drug interaction risk an important aspect of drug development …
Number of citations: 13 www.ingentaconnect.com
C Prakash, A Kamel, D Cui - Drug metabolism and disposition, 1997 - ASPET
Characterization of two novel benzisothiazole ring cleaved metabolites of the antipsychotic drug, ziprasidone (ZIP), in rat has been described. Metabolites designated M6 and M9 were …
Number of citations: 44 dmd.aspetjournals.org
H Kefelioğlu, Z Atlı Şekeroğlu, G Coşguner… - Drug and Chemical …, 2017 - Taylor & Francis
It has been stated that some antipsychotic drugs might cause genotoxic and carcinogenic effects. Ziprasidone (ZIP) is commonly used an antipsychotic drug. However, its genotoxicity …
Number of citations: 5 www.tandfonline.com
RS Obach, C Prakash, AM Kamel - Xenobiotica, 2012 - Taylor & Francis
… Metabolic clearance of ziprasidone occurs predominantly via three routes: S-oxidation of the benzisothazole sulfur to yield ziprasidone sulfoxide, N-dealkylation at the piperizine …
Number of citations: 26 www.tandfonline.com
SH Preskorn - Clinical pharmacokinetics, 2005 - Springer
… [9,18] Four major circulating metabolites result: S-methyldihydroziprasidone (M9; formed by aldehyde oxidase-mediated reduction) and ziprasidone sulfoxide (M10; formed by CYP3A4-…
Number of citations: 54 link.springer.com
G Zhang, AV Terry Jr, MG Bartlett - Biomedical chromatography, 2008 - Wiley Online Library
… Ziprasidone sulfoxide and ziprasidone sulfone are the major circulating metabolites in humans and are predominantly produced by the cytochrome P450 (CYP) 3A4 isozyme. Other …
JJ Miceli, TG Tensfeldt, T Shiovitz, RJ Anziano… - Clinical …, 2010 - Elsevier
… To determine serum concentrations of ziprasidone and its active metabolites—S-methyldihydroziprasidone and ziprasidone sulfoxide—blood samples sufficient to provide a minimum of …
Number of citations: 42 www.sciencedirect.com
C Prakash, A Kamel, W Anderson, H Howard - Drug metabolism and …, 1997 - ASPET
The metabolism and excretion of ziprasidone (5-[2-{4-(1,2-benzisothiazol-3-yl)piperazin-1-yl}ethyl]-6-chloroindolin-2-one hydrochloride hydrate) were studied in Long Evans rats after …
Number of citations: 49 dmd.aspetjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.